3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
Description
This compound features a complex tricyclic framework comprising a benzodioxin ring fused with a thia-diaza bicyclic system. The structure includes a sulfur atom at position 8 (8-thia) and nitrogen atoms at positions 4 and 6 (4,6-diaza), forming a rigid polycyclic scaffold. The 2,3-dihydro-1,4-benzodioxin moiety is substituted at the 6-position with a sulfanyl group, which may influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-2-4-15-12(3-1)16-17(19-10-20-18(16)24-15)23-11-5-6-13-14(9-11)22-8-7-21-13/h5-6,9-10H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKCBSWGQJBNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene typically involves multiple steps, starting with the preparation of the benzodioxin moiety. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane .
The formation of the thia-diazatricyclo framework is more complex and may require the use of advanced synthetic techniques, such as cyclization reactions involving sulfur and nitrogen-containing precursors . The final step involves the coupling of the benzodioxin-sulfanyl intermediate with the thia-diazatricyclo framework under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the thia-diazatricyclo framework or the benzodioxin moiety.
Substitution: The benzodioxin moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxin moiety .
Scientific Research Applications
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-8-thia-4,6-diazatricyclo[740
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The sulfanyl and thia-diazatricyclo moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table highlights key structural differences and similarities between the target compound and related molecules from the literature:
Key Observations :
- Heteroatom Arrangement : The target compound’s 8-thia-4,6-diaza system contrasts with the 3,7-dithia-5-aza configuration in ’s tetracyclic compound. Sulfur atoms in these positions may confer distinct electronic properties, such as increased lipophilicity or redox activity .
- Ring Strain: The tricyclo[7.4.0.0²,⁷] system likely imposes greater conformational rigidity compared to the chromeno-benzodioxocin framework in , which may limit binding flexibility in biological targets .
Research Findings from Analogous Systems
- Benzodioxocin Derivatives: Chromeno-benzodioxocins (e.g., ’s compound) exhibit antioxidant activity due to phenolic hydroxyl groups, suggesting that the target compound’s lack of such groups may limit similar bioactivity unless the sulfanyl moiety compensates via alternative mechanisms .
- Sulfur-Nitrogen Tetracyclics : Compounds like those in show moderate antimicrobial activity, attributed to sulfur’s electronegativity and the tetracyclic scaffold’s ability to intercalate biomolecules. The target’s tricyclic system may offer comparable interactions but with reduced steric bulk .
Biological Activity
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene has garnered significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity through various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a benzodioxin moiety and a thia-diazatricyclo framework. The IUPAC name provides insight into its functional groups and stereochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C27H17N3O3S2 |
| Molecular Weight | 487.56 g/mol |
| CAS Number | 379244-60-7 |
| InChI | InChI=1S/C27H17N3O3S2 |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit notable anticancer properties. For instance:
- Case Study 1 : A study demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines (e.g., breast and colon cancer) through apoptosis induction mechanisms .
- Mechanism of Action : The compound appears to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Case Study 2 : In vitro assays revealed that it exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
| Structural Feature | Activity Impact |
|---|---|
| Presence of benzodioxin moiety | Enhances anticancer activity |
| Thia linkage | Contributes to antimicrobial properties |
| Diazatricyclo framework | Influences binding affinity to biological targets |
Computational Studies
Computational modeling has been employed to predict the binding affinity of this compound with various biological targets:
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to protein targets involved in cancer progression and bacterial resistance mechanisms .
Experimental Validation
Experimental validation through high-throughput screening has confirmed the predicted activities:
- High-throughput Screening Results : Identified as a lead compound with IC50 values in the low micromolar range against selected cancer cell lines .
Q & A
Basic: What are the optimal synthetic routes for synthesizing this compound, and how can reaction yields be improved?
Methodological Answer:
The synthesis of this tricyclic compound involves multi-step pathways, often leveraging nucleophilic substitution and cyclization reactions. Key steps include:
- Thiol-Ether Formation : Reacting 2,3-dihydro-1,4-benzodioxin-6-thiol with a halogenated tricyclic precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
- Cyclization Optimization : Using catalysts like Pd/C for hydrogenation or LiAlH₄ for reduction of intermediate nitro groups, as demonstrated in analogous tricyclic systems (e.g., 61% yield via LiAlH₄ reduction in THF) .
- Purification : Silica gel chromatography or recrystallization to isolate the product. Yield improvement strategies include solvent optimization (e.g., EtOAc/MeOH mixtures) and controlled temperature during exothermic steps .
Basic: Which spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tricyclic scaffold, sulfanyl linkage, and benzodioxin moiety. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) help verify regiochemistry .
- Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-HRMS) to validate molecular formula, particularly for distinguishing isobaric intermediates .
- X-ray Crystallography : For unambiguous structural confirmation, especially when synthesizing novel derivatives with potential stereochemical ambiguities .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways. For example, assess the electrophilicity of the sulfur atom in the benzodioxin moiety to predict nucleophilic attack sites .
- AI-Driven Reaction Prediction : Tools like COMSOL Multiphysics integrated with AI can simulate reaction dynamics, optimizing parameters (e.g., temperature, solvent polarity) for untested reactions .
- Data-Driven Feedback : Implement machine learning to correlate experimental outcomes (e.g., yields, byproducts) with computational descriptors, refining predictive accuracy iteratively .
Advanced: How should researchers resolve contradictions in experimental data, such as inconsistent biological activity across assays?
Methodological Answer:
- Statistical Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values in enzyme inhibition vs. cell-based assays) to identify outliers. Apply multivariate regression to isolate variables like solubility or metabolic instability .
- Mechanistic Profiling : Use isotopic labeling (e.g., ³⁵S) to track metabolic degradation pathways, clarifying discrepancies between in vitro and in vivo results .
- Collaborative Validation : Replicate studies across independent labs using standardized protocols (e.g., OECD guidelines) to minimize procedural variability .
Advanced: What experimental design principles apply to studying this compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modifications to the sulfanyl group or benzodioxin ring. Test against target proteins (e.g., kinases) using surface plasmon resonance (SPR) for binding affinity measurements .
- High-Throughput Screening (HTS) : Employ fragment-based libraries in microplate assays to identify synergistic effects with known inhibitors .
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to prioritize derivatives with optimal binding poses before synthesis, reducing resource expenditure .
Advanced: How can researchers optimize reaction conditions for hazardous intermediates in the synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in situ FTIR or Raman spectroscopy to monitor intermediates in real-time, minimizing exposure to unstable or toxic species .
- Safety-by-Design : Use predictive software (e.g., CERIUS²) to model thermal stability of intermediates. Replace hazardous solvents (e.g., THF) with safer alternatives like 2-MeTHF .
- Automated Flow Chemistry : Continuous-flow reactors reduce handling risks by isolating reactive intermediates (e.g., nitro compounds) within closed systems .
Advanced: What methodologies integrate experimental and computational data to refine reaction mechanisms?
Methodological Answer:
- Microkinetic Modeling : Combine experimental rate data with DFT-derived activation barriers to construct microkinetic models, validating proposed mechanisms .
- Multivariate Analysis : Apply principal component analysis (PCA) to datasets linking reaction parameters (e.g., pH, catalyst loading) with outcomes, identifying dominant variables .
- Feedback Loops : Use platforms like ICReDD’s reaction path search tools, where experimental data inform computational refinements and vice versa .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Solvent Scalability : Transition from lab-scale solvents (e.g., DCM) to greener alternatives (e.g., cyclopentyl methyl ether) to meet industrial safety standards .
- Catalyst Recovery : Immobilize catalysts (e.g., Pd on mesoporous silica) to enhance recyclability and reduce costs .
- Thermal Management : Use jacketed reactors and controlled cooling to mitigate exothermic risks during cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
